Cas no 13059-86-4 (Benzenamine,N-butyl-2,4-dinitro-)
13059-86-4 structure
Product Name:Benzenamine,N-butyl-2,4-dinitro-
Numero CAS:13059-86-4
MF:C10H13N3O4
MW:239.227922201157
CID:148148
PubChem ID:260939
Update Time:2025-04-19
Benzenamine,N-butyl-2,4-dinitro- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-butyl-2,4-dinitro-
- DTXSID50926807
- Q63395811
- NSC-92781
- N-BUTYL-2,4-DINITROBENZENAMINE
- NSC92781
- N-butyl-2,4-dinitroaniline
- SCHEMBL14294847
- AKOS003512782
- MFCD00024403
- 13059-86-4
-
- Inchi: 1S/C10H13N3O4/c1-2-3-6-11-9-5-4-8(12(14)15)7-10(9)13(16)17/h4-5,7,11H,2-3,6H2,1H3
- Chiave InChI: XFLMVRNRVDULNK-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1C=C(C=CC=1NCCCC)[N+](=O)[O-])=O
Proprietà calcolate
- Massa esatta: 239.09069
- Massa monoisotopica: 239.091
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 274
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 104Ų
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.313
- Punto di ebollizione: 384.2°C at 760 mmHg
- Punto di infiammabilità: 186.1°C
- Indice di rifrazione: 1.606
- PSA: 98.31
Benzenamine,N-butyl-2,4-dinitro- Letteratura correlata
-
1. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitutionFrancesco Pietra,Dario Vitali J. Chem. Soc. B 1968 1200
-
2. Kinetics of the reactions of fluoro- or chloro-2,4-dinitrobenzene with n-butyl-, s-butyl- or t-butyl-amine in benzene. Further evidence for an addition intermediate in nucleophilic aromatic substitutionFrancesco Pietra,Dario Vitali J. Chem. Soc. B 1968 1200
-
3. The stabilities of Meisenheimer complexes. Part 22. The ionisation of 2,4-dinitroaniline, its N-alkylated derivatives, and 2,6-dinitroaniline in methanol–dimethyl sulphoxide containing sodium methoxideMichael R. Crampton,Penelope M. Wilson J. Chem. Soc. Perkin Trans. 2 1980 1854
-
4. Functional micellar catalysis. Part 5. Catalysis of activated amide hydrolysis by hydroxy and imidazole functionalized surfactant systemsRoberto Fornasier,Umberto Tonellato J. Chem. Soc. Perkin Trans. 2 1982 899
-
5. Potentially bifunctional reactants. The kinetics of aromatic nucleo-philic substitution by benzamidine and n-butylamineGino Biggi,Francesco Del Cima,Francesco Pietra J. Chem. Soc. Perkin Trans. 2 1972 188
13059-86-4 (Benzenamine,N-butyl-2,4-dinitro-) Prodotti correlati
- 3846-50-2(N-ethyl-2,4-dinitroaniline)
- 10112-15-9(N-ethyl-2-nitroaniline)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso